N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-27-22-9-5-4-8-21(22)23(12-14-28-15-13-23)17-24-29(25,26)20-11-10-18-6-2-3-7-19(18)16-20/h4-5,8-11,16,24H,2-3,6-7,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZOKRODDFPQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, including the formation of the oxane ring, the introduction of the methoxyphenyl group, and the sulfonamide formation. Common synthetic routes may involve:
Formation of the Oxane Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable methods.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized products.
Reduction: The sulfonamide group can be reduced under suitable conditions to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The target compound’s key structural elements include:
- Oxane ring with 2-methoxyphenyl group : The 2-methoxy substitution on the phenyl ring may influence electronic properties (e.g., electron-donating effects) and steric interactions, while the oxane ring’s chair conformation could enhance stability compared to piperazine or acyclic analogs .
Comparison Table of Key Compounds
Key Observations
Oxane vs. Piperazine (ST-148) :
- The oxane ring in the target compound may confer greater metabolic stability than ST-148’s piperazine group, which is prone to oxidation .
- Piperazine’s basic nitrogen in ST-148 could enhance solubility but reduce blood-brain barrier penetration compared to the neutral oxane system.
Methoxy Substitution Patterns: The 2-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in ’s compound alters electronic and steric profiles. 3,4-Dimethoxyphenyl in ’s compound increases hydrophobicity, which might enhance membrane permeability but reduce aqueous solubility .
Sulfonamide vs. The pyrimidine ring in ’s compound introduces additional hydrogen-bonding sites, which could improve selectivity for kinase targets.
Pharmacokinetic and Physicochemical Considerations
- Lipophilicity : The tetrahydronaphthalene core and methoxyphenyl groups suggest moderate lipophilicity, balancing blood-brain barrier penetration and solubility.
- Stereochemical Purity : Unlike the chiral compound in (99% enantiomeric excess), the target compound’s stereochemistry is unspecified, which may impact activity if chiral centers exist .
- Crystal Packing : highlights that planar aromatic systems (e.g., naphthalene) participate in π–π stacking, which could influence crystallinity and formulation .
Biological Activity
Overview
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound known for its unique structural features that include an oxane ring, a methoxyphenyl group, and a tetrahydronaphthalene sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Oxane Ring : This can be achieved through cyclization reactions involving suitable diols and electrophiles under acidic conditions.
- Introduction of the Methoxyphenyl Group : This is often done via Friedel-Crafts alkylation using 4-methoxybenzyl chloride.
- Formation of the Sulfonamide : The final step involves reacting the intermediate with sulfonyl chlorides in the presence of a base.
The molecular structure can be represented as follows:
| Component | Structure |
|---|---|
| IUPAC Name | N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
| Molecular Formula | C23H29NO4S |
| Molecular Weight | 429.64 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group is known to interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is crucial for this activity.
- Antitumor Activity : Some sulfonamides have been reported to possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro.
- Anticonvulsant Properties : There is emerging evidence that certain derivatives may exhibit anticonvulsant activity. This could be linked to their ability to modulate neurotransmitter systems.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Case Study 2: Antitumor Activity
In a comparative study assessing the cytotoxicity of several naphthalene-based compounds on cancer cell lines (e.g., HeLa and MCF7), it was found that derivatives containing the tetrahydronaphthalene structure exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin.
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial | TBD |
| Compound A | Antitumor | 15 |
| Compound B | Anticonvulsant | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
